molecular formula C20H17N3O2S B278070 3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide

3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide

Cat. No. B278070
M. Wt: 363.4 g/mol
InChI Key: MKJOXXHETLLLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of inflammation and cell survival. By inhibiting this pathway, 3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide has been shown to reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, it has been shown to induce apoptosis in cancer cells. These effects make this compound a promising therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide in lab experiments include its high purity and yield, as well as its well-characterized mechanism of action. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its efficacy in vivo.

Future Directions

There are several future directions for the study of 3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide. One direction is the optimization of its synthesis to improve its yield and purity. Another direction is the study of its efficacy in vivo to determine its potential as a therapeutic agent. Additionally, the study of its potential side effects and toxicity is an important direction for future research. Finally, the development of analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.

Synthesis Methods

The synthesis of 3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide involves the reaction of 3-aminopyridine-2-carbothioamide with 3-bromoanisole in the presence of a palladium catalyst. The resulting intermediate is then reacted with benzoyl chloride to yield the final product. The synthesis of this compound has been optimized to yield high purity and yield.

Scientific Research Applications

3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anticancer properties. This compound has been studied in vitro and in vivo to determine its efficacy as a potential treatment for various diseases.

properties

Product Name

3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

3-phenylmethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide

InChI

InChI=1S/C20H17N3O2S/c24-19(23-20(26)22-17-9-5-11-21-13-17)16-8-4-10-18(12-16)25-14-15-6-2-1-3-7-15/h1-13H,14H2,(H2,22,23,24,26)

InChI Key

MKJOXXHETLLLLE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC(=S)NC3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC(=S)NC3=CN=CC=C3

Origin of Product

United States

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